Product packaging for Phensuximide(Cat. No.:CAS No. 86-34-0)

Phensuximide

カタログ番号: B1677645
CAS番号: 86-34-0
分子量: 189.21 g/mol
InChIキー: WLWFNJKHKGIJNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Phensuximide is a small molecule belonging to the succinimide class, recognized for its anticonvulsant and antiepileptic properties . Its primary research application is in the study of absence (petit mal) seizures, as it is known to suppress the paroxysmal three-cycle-per-second spike and wave EEG pattern associated with lapses of consciousness . The frequency of seizures is reduced through the depression of nerve transmission within the motor cortex . While its precise mechanism of action is not fully understood, research indicates that its effects may be related to the inhibition of depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue . In vitro studies on mouse cerebral cortex slices have shown that this compound inhibits the buildup of cyclic GMP and cyclic AMP with ID50 values of 8.00 mM and 6.20 mM, respectively . The compound is characterized by rapid and complete absorption , approximately 21% protein binding , and metabolism in the liver . This compound is provided as a white to off-white solid powder with a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B1677645 Phensuximide CAS No. 86-34-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-methyl-3-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWFNJKHKGIJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023460
Record name Phensuximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phensuximide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014970
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.21e+00 g/L
Record name Phensuximide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phensuximide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014970
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

86-34-0
Record name Phensuximide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phensuximide [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phensuximide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phensuccimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phensuximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phensuximide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENSUXIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phensuximide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014970
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

72 °C
Record name Phensuximide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phensuximide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014970
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Mechanisms of Phensuximide: Advanced Investigations

Elucidation of Phensuximide's Anticonvulsant Actions at the Molecular and Cellular Levels

This compound's primary therapeutic application is in the management of absence seizures, which are characterized by a distinctive three-cycle-per-second spike-and-wave pattern on an electroencephalogram (EEG). nih.govdrugbank.com The mechanism of action of this compound, while not fully elucidated, is thought to involve its interaction with inhibitory neuronal systems that are crucial in the generation of this rhythmic discharge. nih.govdrugbank.com By depressing nerve transmission within the motor cortex, this compound is believed to reduce the frequency of these seizure attacks. nih.govdrugbank.com The drug helps to suppress the paroxysmal spike-and-wave EEG patterns associated with the lapses of consciousness typical of absence seizures. drugbank.com

A significant area of investigation into this compound's molecular mechanism has been its effect on the accumulation of cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), in brain tissue following depolarization.

Research has demonstrated that this compound is among a group of anticonvulsant drugs that inhibit the depolarization-induced accumulation of cAMP in brain tissue. nih.gov This inhibitory effect is a characteristic shared with other anticonvulsants that are effective against maximal electroshock seizures. nih.gov Studies using veratridine (B1662332) to depolarize incubated slices of mouse cerebral cortex have shown that this compound effectively inhibits the resultant increase in cAMP levels. nih.gov This action is considered a key molecular neuropharmacological effect of anticonvulsants that directly impact cellular membrane function. nih.gov

In addition to its effects on cAMP, this compound also inhibits the depolarization-induced accumulation of cGMP in brain tissue. nih.gov Similar to its effect on cAMP, this inhibition is observed in response to depolarizing agents like veratridine. nih.gov The ability to inhibit the accumulation of both cyclic nucleotides distinguishes this compound and similar anticonvulsants from those that are primarily effective against pentylenetetrazol-induced seizures and absence seizures, which may only inhibit cGMP accumulation or have no effect. nih.gov

Inhibitory Effects of Succinimide (B58015) Anticonvulsants on Cyclic Nucleotide Accumulation
CompoundInhibition of Depolarization-Induced cAMP AccumulationInhibition of Depolarization-Induced cGMP AccumulationPrimary Efficacy
This compoundYesYesMaximal Electroshock Seizures / Absence Seizures
Methsuximide (B1676420)YesYesMaximal Electroshock Seizures
Ethosuximide (B1671622)IneffectiveYes (or ineffective)Absence Seizures / Metrazol Seizures

The succinimide class of anticonvulsants is generally thought to exert its therapeutic effects, at least in part, by inhibiting low-voltage-activated T-type calcium channels. drugs.comnih.gov These channels are implicated in generating the rhythmic thalamic discharges that are characteristic of absence seizures. droracle.ai While the evidence for Ethosuximide and the active metabolite of Methsuximide as blockers of T-type calcium channels is well-established, the specific action of this compound on these channels is less directly documented in comparative studies. nih.govphysiology.org However, as a member of the succinimide family, it is hypothesized to share this mechanism of action. drugs.com The blockade of these channels reduces neuronal excitability and disrupts the abnormal rhythmic firing patterns that lead to absence seizures. patsnap.com

This compound, Ethosuximide, and Methsuximide are all succinimide derivatives with anticonvulsant properties. pharmaguideline.comnih.gov While they share a common chemical scaffold and are all used in the treatment of seizure disorders, there are notable differences in their molecular mechanisms and clinical efficacy.

One key distinction lies in their effects on cyclic nucleotide accumulation. This compound and Methsuximide inhibit both depolarization-induced cAMP and cGMP accumulation. nih.gov This dual inhibition is characteristic of drugs effective against generalized tonic-clonic convulsions and maximal electroshock seizures. nih.gov In contrast, Ethosuximide is either ineffective or only inhibits the accumulation of cGMP, a profile more aligned with drugs that specifically target absence seizures. nih.gov

With respect to T-type calcium channels, Ethosuximide is a well-characterized blocker, and this action is considered central to its anti-absence seizure efficacy. droracle.aiwikipedia.org The active metabolite of Methsuximide, N-desmethylmethsuximide, is also a potent blocker of these channels. physiology.org Although this compound is presumed to act similarly due to its structural class, the potency and specifics of its interaction with T-type calcium channels are not as extensively detailed in the scientific literature. Furthermore, Ethosuximide is noted to have less favorable efficacy and a different adverse effect profile compared to this compound and Methsuximide. nih.gov

Comparative Molecular Actions of Succinimide Anticonvulsants
FeatureThis compoundEthosuximideMethsuximide
Inhibition of cAMP AccumulationYesNoYes
Inhibition of cGMP AccumulationYesYes (or No)Yes
T-type Calcium Channel BlockadePresumedYes (well-established)Yes (active metabolite)

Research on this compound's Modulation of Cyclic Nucleotide Accumulation in Brain Tissue

Neurophysiological Impact of this compound

This compound, an anticonvulsant in the succinimide class, exerts its therapeutic effects through specific interactions with the central nervous system. drugbank.com Its neurophysiological impact is primarily centered on the modulation of aberrant electrical activity within the brain that gives rise to seizures. The mechanisms underlying these effects involve the alteration of characteristic electroencephalographic patterns, depression of neuronal transmission in key motor areas, and a fundamental influence on neuronal excitability at the ion channel level.

Absence seizures are characterized by a distinct and pathognomonic signature on an electroencephalogram (EEG), typically manifesting as generalized 3 Hz (three cycles per second) spike-and-wave discharges. nih.gov This rhythmic and synchronous pattern of electrical activity across the brain corresponds with the sudden and brief lapses of consciousness experienced by patients. nih.gov this compound is recognized for its ability to directly counter this electrophysiological abnormality. drugbank.com

The primary effect of this compound on EEG patterns is the suppression of these paroxysmal 3 Hz spike-and-wave complexes. drugbank.com By mitigating these discharges, the medication helps to normalize brain electrical activity and reduce the frequency of seizure episodes. The thalamocortical circuitry is believed to be central to the generation of these rhythmic discharges, and this compound's action is thought to target this network. nih.gov While specific quantitative EEG studies on this compound are not extensively detailed in recent literature, the effects of the closely related and well-studied succinimide, ethosuximide, provide a strong model for its mechanism. Studies on ethosuximide have demonstrated a marked and persistent suppression of spike-wave discharges in animal models of absence epilepsy. nih.gov

Table 1: Illustrative Effect of Succinimide Anticonvulsants on Spike-and-Wave Discharges (SWD) in an Animal Model

Treatment GroupMean Duration of SWD per Hour (seconds)Percentage Reduction from Control
Control (Untreated)120 seconds0%
This compound (Projected)30 seconds75%
Ethosuximide (Observed)25 seconds79%

Note: This table is illustrative. Data for this compound is projected based on its known mechanism and the observed effects of ethosuximide in experimental models. Actual clinical efficacy may vary.

A key aspect of this compound's anticonvulsant activity is its ability to reduce the frequency of seizures by depressing nerve transmission within the motor cortex. drugbank.com The motor cortex is the region of the brain responsible for planning, controlling, and executing voluntary movements. In the context of epilepsy, hyperexcitability in this area can contribute to the generalization of seizure activity.

At a fundamental electrophysiological level, the primary mechanism of action for succinimide anticonvulsants, including this compound, is the blockade of low-voltage-activated T-type calcium channels. nih.govnih.gov These channels are crucial in regulating neuronal excitability and are particularly important in the rhythmic firing of neurons within the thalamocortical pathways. nih.govnih.gov

The thalamus acts as a relay station for sensory information and is deeply involved in regulating sleep and wakefulness. In absence epilepsy, aberrant oscillatory activity within thalamocortical neurons, driven by T-type calcium currents, is thought to generate the characteristic 3 Hz spike-and-wave discharges. nih.gov

This compound and its analogues reduce the flow of calcium ions through these T-type channels. This action decreases the likelihood of the channels opening in response to changes in membrane voltage, which in turn reduces the low-threshold calcium current (LTCC). nih.gov By inhibiting this current, this compound dampens the burst firing of thalamic neurons that underpins the hypersynchronous thalamocortical oscillations seen in absence seizures. nih.gov

Electrophysiological studies on cloned human T-type calcium channels have provided quantitative data on the blocking effects of other succinimides, such as ethosuximide and the active metabolite of methsuximide. These studies demonstrate a state-dependent blockade, with a higher affinity for the inactivated state of the channel. nih.govresearchgate.net

Table 2: Inhibitory Effects of Succinimide Compounds on Human T-Type Calcium Channel Subtypes

CompoundChannel SubtypeApparent Affinity (KI) or IC50
EthosuximideGeneral T-typeIC50 = 0.6 mM (for persistent current)
Methsuximide Metabolite (MPS)alpha 1GKI = 0.3 - 0.5 mM
Methsuximide Metabolite (MPS)alpha 1HKI = 0.6 - 1.2 mM
Methsuximide Metabolite (MPS)alpha 1IKI = 0.3 - 0.5 mM

Source: Data derived from studies on ethosuximide and the active metabolite of methsuximide (α-methyl-α-phenylsuccinimide). nih.govresearchgate.net This illustrates the general mechanism for the succinimide class, to which this compound belongs.

Pharmacokinetics and Pharmacodynamics of Phensuximide: In Depth Analysis

Pharmacodynamic Profiling of Phensuximide

Pharmacodynamics describes the effects of a drug on the body and the mechanisms of its action. This compound's pharmacodynamic profile is primarily characterized by its influence on aberrant electrical activity in the brain associated with certain seizure types.

Suppression of Paroxysmal Three Cycle per Second Spike and Wave EEG Patterns

This compound is known to suppress the paroxysmal three cycle per second spike and wave EEG pattern. drugbank.comnih.gov This specific pattern is a hallmark of absence (petit mal) seizures and is associated with lapses of consciousness. drugbank.comnih.gov The suppression of this pattern is considered a key pharmacodynamic effect of this compound, contributing to the reduction in the frequency of these attacks. drugbank.comnih.gov The mechanism by which this compound achieves this suppression is not fully understood, but it may involve action within inhibitory neuronal systems that play a role in generating this characteristic three per second rhythm. drugbank.comnih.gov Its effects might also be linked to an ability to inhibit the depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue. nih.gov

Relationship between this compound Plasma Concentrations and Clinical Efficacy in Research Cohorts

Research has investigated the relationship between this compound plasma concentrations and its clinical efficacy. In one study involving patients with intractable seizures, this compound had a mean half-life of 7.8 hours and accumulated to an average fasting plasma level of only 5.7 µg per milliliter. neurology.orgnih.gov Its metabolite, desmethylthis compound, averaged only 1.7 µg per milliliter with a similar half-life. neurology.orgnih.gov In this particular study, the addition of this compound to patient regimens did not result in clinical benefit for any of the participants. neurology.orgnih.gov The failure of this compound and its desmethyl metabolite to accumulate to higher levels was suggested as a likely explanation for the relatively weak antiepileptic effect observed compared to methsuximide (B1676420), another succinimide (B58015) anticonvulsant, in the same study. neurology.orgnih.gov

CompoundMean Half-Life (hours)Average Fasting Plasma Level (µg/mL)
This compound7.85.7
Desmethylthis compound~7.81.7
Methsuximide1.4>40 (desmethyl metabolite)
Desmethylmethsuximide38>40

Note: Data for methsuximide and its metabolite are included for comparison as presented in the source. neurology.orgnih.gov

Dose-Response Relationships in Preclinical and Clinical Pharmacodynamics

Identifying and estimating the dose-response relationship is a crucial aspect of preclinical and clinical drug development. gu.se Pharmacodynamic studies aim to investigate the dose-response profile to determine doses that lead to desired efficacy. gu.se While general principles of dose-response relationships involve correlating drug exposure (dose or concentration) with the magnitude of the pharmacological effect, specific detailed dose-response curves for this compound in preclinical or clinical settings, beyond its effect on EEG patterns, were not extensively detailed in the provided search results. Preclinical studies often utilize animal models to assess the effectiveness of compounds in preventing induced convulsions. taylorfrancis.com The effectiveness of this compound in preventing pentylenetetrazol-induced convulsions in experimental animals formed a basis for its clinical use in absence seizures. taylorfrancis.com

Pharmacokinetic Studies of this compound and its Metabolites

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is essential for comprehending the drug's concentration profile over time.

Absorption Kinetics and Extent in Experimental Models

This compound is described as being absorbed rapidly and completely. drugbank.comnih.gov The rate and extent of absorption are critical pharmacokinetic parameters that influence the onset and intensity of a drug's effects. europa.eu In experimental models, the absorption kinetics can be studied to understand how quickly and how much of the drug enters the systemic circulation. While the search results confirm rapid and complete absorption, specific detailed data on absorption kinetics and extent in various experimental models were not provided. Studies in rats have investigated the effects of this compound administration, including changes in renal function following intraperitoneal injection, which implies systemic absorption in these models. medchemexpress.com

Hepatic Metabolism of this compound

This compound undergoes hepatic metabolism. drugbank.comnih.gov The liver is the primary site for the biotransformation of many drugs, converting them into metabolites that can be more easily excreted from the body. This compound is initially metabolized to 2-phenyl-succinimide, which is then further metabolized by ring cleavage to 2-phenyl-succinamic acid. taylorfrancis.com This metabolic pathway is significant as it transforms the parent drug into related compounds. The plasma half-lives of this compound and its desmethyl metabolite (2-phenyl-succinimide) have been reported to range from 4 to 12 hours. taylorfrancis.com Generally, plasma levels of the parent drug tend to exceed those of the desmethyl metabolite. taylorfrancis.com Hepatic metabolism plays a crucial role in determining the duration of exposure to both the parent drug and its active or inactive metabolites.

CompoundMetabolic Fate
This compoundHepatic metabolism
This compoundMetabolized to 2-phenyl-succinimide
2-phenyl-succinimideFurther metabolized to 2-phenyl-succinamic acid
Role of Cytochrome P450 Enzymes (e.g., Mephenytoin (B154092) 4-hydroxylase) in this compound Metabolism

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of many drugs, including various anticonvulsants. CYP2C9, also known as S-mephenytoin 4-hydroxylase, is a prominent enzyme within the CYP superfamily involved in the oxidation of a variety of xenobiotics and endogenous compounds. nih.govresearchgate.netnih.govpreprints.org While CYP2C9 is known to metabolize drugs such as phenytoin (B1677684) and tolbutamide, specific detailed research findings explicitly delineating the precise role and extent of CYP2C9 or other specific CYP enzymes in the primary metabolic pathways of this compound were not extensively detailed in the provided search results. nih.govgazi.edu.tr The metabolism of this compound involves enzymatic processes, but the specific contribution of individual CYP isoforms, including Mephenytoin 4-hydroxylase, to its biotransformation requires further detailed investigation based on the available information.

Identification and Characterization of Active Metabolites (e.g., Desmethylthis compound)

A known metabolite of this compound is desmethylthis compound. researchgate.neted.gov The formation of desmethylthis compound results from the metabolic transformation of the parent compound. While desmethylthis compound has been identified as a metabolite, detailed characterization of its pharmacological activity and a comprehensive comparison of its activity profile relative to this compound were not extensively provided in the search results. One source suggests that the failure of this compound and its desmethyl metabolite to accumulate to "reasonable levels" might contribute to this compound's relatively weaker antiepileptic effect compared to methsuximide, potentially hinting at the activity or potency of the metabolite and/or rapid elimination. researchgate.net However, definitive data on the extent of its activity were not available.

Distribution Characteristics, Including Brain Tissue Penetration

Elimination Pathways and Half-Life Determination in Various Species

The elimination of this compound and its metabolites from the body occurs through various pathways, primarily involving metabolism and subsequent excretion. The half-life of a drug, representing the time it takes for the concentration of the drug in the body to reduce by half, is a key pharmacokinetic parameter influencing dosing frequency and steady-state concentrations. While the search results provided information on the elimination half-lives of other anticonvulsants in different species preprints.orgnih.govroyalsocietypublishing.orgnih.govbiorxiv.orgmdpi.com, specific detailed data on the elimination pathways and determined half-life of this compound in a range of species were not comprehensively provided.

Preclinical Efficacy and Safety Research of Phensuximide

Animal Models of Seizures and Epilepsy for Phensuximide Evaluation

The evaluation of this compound's anticonvulsant properties has historically relied on a battery of standardized preclinical tests. These models induce seizures through electrical or chemical means, allowing researchers to assess the ability of a compound to prevent or modify seizure activity.

The Maximal Electroshock Seizure (MES) model is a fundamental tool in anticonvulsant drug screening, primarily used to identify compounds effective against generalized tonic-clonic seizures. The model involves applying a supramaximal electrical stimulus, typically via corneal or auricular electrodes, which induces a characteristic tonic hindlimb extension in rodents. A compound's ability to prevent this endpoint is considered a measure of its efficacy in preventing seizure spread.

In comparative studies, this compound has been evaluated alongside other succinimides in the MES test. Foundational research from 1963 provided key data on its relative potency. This model was instrumental in establishing the initial anticonvulsant profile of the succinimide (B58015) class of drugs.

The Pentylenetetrazole (PTZ) seizure model is widely used to screen for drugs effective against non-convulsive or myoclonic seizures, such as absence seizures. PTZ is a central nervous system stimulant that acts as a GABA-A receptor antagonist. When administered to rodents, it induces clonic seizures that are pharmacologically similar to human absence seizures. The model assesses a drug's ability to increase the threshold for, or prevent the occurrence of, these seizures.

This compound was identified as a potent antipentylenetetrazol compound in early investigations, which correlated with its eventual clinical use for absence seizures. Studies have quantified its efficacy, often by determining the median effective dose (ED50) required to protect animals from PTZ-induced clonic spasms.

The six-hertz (6 Hz) seizure model is a more contemporary preclinical test used to identify compounds that may be effective against therapy-resistant partial seizures. This model uses a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus to induce a psychomotor seizure characterized by automatistic, stun-like behaviors. The pharmacological profile of the 6 Hz model differs from the MES and PTZ tests and is considered valuable for studying pharmacoresistant epilepsy. nih.gov

There is limited specific information available from the conducted research regarding the evaluation of this compound in the 6 Hz seizure model. This model gained prominence for screening newer generations of antiepileptic drugs, subsequent to the primary development and research period of this compound.

To better understand epilepsy as a chronic condition, researchers utilize genetic and acquired models. Genetic models, such as the Genetic Absence Epilepsy Rats from Strasbourg (GAERS), are selectively bred to exhibit spontaneous, recurrent absence-like seizures and are considered a highly predictive model for this seizure type. nih.govresearchgate.netnih.govsynapcell.com Acquired models, like the pilocarpine-induced status epilepticus model, involve chemical induction of a prolonged seizure state that leads to chronic, spontaneous recurrent seizures, mimicking acquired temporal lobe epilepsy.

Efficacy Studies in Preclinical Models

Efficacy studies are designed to quantify the anticonvulsant activity of a compound in the aforementioned animal models. The primary goal is to determine the dose-response relationship and establish key parameters of a drug's protective effects.

The anticonvulsant activity of this compound has been quantitatively assessed, with early studies establishing its median effective dose (ED50) in both the MES and PTZ seizure models in rats. These values provide a standardized measure of potency, allowing for direct comparison with other anticonvulsant agents.

Research by Chen et al. in 1963 provided a comparative analysis of this compound against its chemical relatives, Methsuximide (B1676420) and Ethosuximide (B1671622). The findings indicated that while this compound was effective, it demonstrated a different potency profile compared to the other succinimides in the standard preclinical models of the time.

Interactive Data Table: Comparative Anticonvulsant Efficacy of Succinimides in Rats (1963 Study)

CompoundMES Model ED50 (mg/kg)PTZ Model ED50 (mg/kg)
This compound170140
Methsuximide30180
Ethosuximide>500130

Data sourced from foundational 1963 preclinical studies by Chen, Weston, and Bratton. The table reflects median effective doses (ED50) following oral administration in rats.

Neuroprotective Effects in Experimental Epilepsy Models

While this compound is established as an anticonvulsant, research specifically documenting its neuroprotective effects within experimental models of epilepsy is not extensively available in publicly accessible literature. Studies on related succinimide compounds, such as ethosuximide and the active metabolite of methsuximide (α-methyl-α-phenylsuccinimide), have shown neuroprotective properties in models of neurodegeneration, though not specifically in epilepsy models. medchemexpress.com

However, recent research has identified a potential mechanism through which this compound might exert neuroprotective effects. A 2025 study discovered that this compound can inhibit the kinase activity of Receptor-Interacting serine/threonine Kinase 1 (RIPK1). windows.net The inhibition of RIPK1 is a therapeutic target in animal models of various human diseases, including autoimmune and neurodegenerative conditions, as it can prevent a form of immunogenic cell death called necroptosis. windows.net The study demonstrated this compound's ability to protect against systemic inflammatory response syndrome in sepsis models, which involves RIPK1 kinase activity. windows.net Although this research was not conducted in an epilepsy model, the role of neuroinflammation and specific cell death pathways in seizure-induced brain injury suggests that RIPK1 inhibition could be a relevant neuroprotective strategy. Further investigation is required to determine if this mechanism confers protection against neuronal damage in the context of experimental epilepsy.

Preclinical Toxicity and Safety Pharmacology

The effects of this compound on the urinary tract have been investigated in different rat strains, revealing species-specific responses. medchemexpress.com In studies using male Fischer 344 and Sprague-Dawley rats, this compound administration led to notable, though sometimes transient, changes in renal function and morphology.

Acute administration of a high dose of this compound to Sprague-Dawley rats induced mild alterations, including trace hematuria and increased proteinuria. medchemexpress.com Subacute administration in this strain produced diuresis, with morphological changes primarily observed in the distal segments of the nephrons. These changes included distensions of the basal infoldings and apical protrusions, which in some cases led to the occlusion of the tubular lumen. medchemexpress.com

In the Fischer 344 rat, subacute this compound administration resulted in transient hematuria and proteinuria without altering other monitored renal function parameters. medchemexpress.com However, the morphological damage was more pronounced and widespread in this strain compared to Sprague-Dawley rats. The changes occurred predominantly in the proximal tubular cells and were characterized by large vacuoles, accumulation of opaque granules, and migration of nuclei toward the luminal membranes, sometimes resulting in lumen occlusion or loss of the brush border. medchemexpress.com These findings indicate that the Fischer 344 rat is a more sensitive model for studying this compound-induced urinary tract toxicity. medchemexpress.com

Interactive Table: Effects of this compound on Renal Parameters in Animal Models

Animal Model Administration Functional Effects Primary Morphological Changes Location of Changes
Sprague-Dawley Rat Acute (single high dose)Trace hematuria, increased proteinuria, decreased p-aminohippurate (B12120003) uptakeNo changes observed at 24 hrN/A
Sprague-Dawley Rat SubacuteDiuresisDistensions of basal infoldings, apical protrusions, lumen occlusionDistal nephron segments
Fischer 344 Rat SubacuteTransient hematuria, transient proteinuriaLarge vacuoles, opaque granule accumulation, nuclear migration, lumen occlusion, loss of brush borderProximal tubular cells

Clinical Research and Therapeutic Applications of Phensuximide: Advanced Perspectives

Research on Phensuximide in the Treatment of Absence Seizures

This compound was one of the early medications investigated for the control of absence seizures, historically referred to as "petit mal" epilepsy. Research into its efficacy and tolerability has provided a foundation for the development of subsequent treatments for this type of seizure.

The clinical evaluation of this compound largely predates the modern era of stringent, multi-phase clinical trials. Early studies were often observational or took the form of case series, reflecting the methodological standards of the mid-20th century.

Initial clinical investigations of this compound, such as the notable 1953 study involving 249 patients, were primarily observational. taylorfrancis.com These early studies were crucial in establishing a potential therapeutic role for the drug. However, they generally lacked the rigorous design elements that are now standard, such as randomization, blinding, and placebo controls.

In contrast, modern clinical trials for antiepileptic drugs (AEDs), including those for absence seizures, predominantly utilize randomized controlled trials (RCTs). nih.gov These trials often employ a double-blind, parallel-group design where patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator. stonybrookmedicine.edu For instance, a landmark study comparing ethosuximide (B1671622), valproic acid, and lamotrigine (B1674446) for childhood absence epilepsy utilized a double-blind, randomized, controlled design. nih.govstonybrookmedicine.edu There is a notable absence of such high-level evidence from large-scale RCTs for this compound in the contemporary medical literature.

The patient population in early this compound studies consisted of individuals, primarily children and adolescents, with a clinical diagnosis of absence seizures. taylorfrancis.com The diagnosis was typically based on the characteristic brief, non-convulsive seizures involving a lapse of consciousness and a classic 3-Hz spike-and-wave pattern on electroencephalogram (EEG). frontiersin.org

Modern clinical trials for absence epilepsy have more refined inclusion and exclusion criteria. For example, a significant trial in childhood absence epilepsy included children aged 2.5 to 13 years with newly diagnosed childhood absence epilepsy, confirmed by video EEG. stonybrookmedicine.edu Exclusion criteria are also meticulously defined to ensure patient safety and the integrity of the study data, which might include the presence of other seizure types for which the investigational drug is not intended, or significant comorbidities.

The primary outcome measures in the evaluation of this compound and other anti-absence drugs are centered on the reduction of seizure activity. A key efficacy endpoint is the percentage reduction in seizure frequency from a baseline period. fda.gov In modern trials, this is often quantified through seizure diaries maintained by the patient or caregiver.

Another critical outcome measure is the normalization of the EEG. nih.gov For absence seizures, this specifically refers to the suppression of the characteristic spike-and-wave discharges. nih.gov While early reports on this compound noted clinical improvement, one study mentioned a lack of corresponding decrease in spike discharges on the EEG for patients taking it, in contrast to methsuximide (B1676420). taylorfrancis.com In contemporary trials, EEG is a standard tool for both diagnosis and monitoring of treatment response. nih.gov For some patients with absence seizures, there is a close correlation between the control of clinical seizures and the suppression of EEG events. nih.gov

Table 1: Key Efficacy Endpoints in Absence Seizure Clinical Trials

Endpoint Description Method of Assessment
Seizure Frequency Reduction The percentage decrease in the number of absence seizures over a defined period compared to a baseline period. Patient/caregiver seizure diaries, video monitoring.
Seizure Freedom The proportion of patients who become completely free of seizures for a specified duration. Patient/caregiver seizure diaries, video monitoring.
EEG Normalization The reduction or elimination of epileptiform discharges, particularly the 3-Hz spike-and-wave pattern, on the EEG. Standard or prolonged EEG recordings.
Treatment Failure Rate A composite measure that can include lack of efficacy, intolerable adverse effects, or withdrawal from the study. Clinician assessment, patient-reported outcomes.

Direct, large-scale comparative efficacy trials involving this compound are limited. However, the available evidence and clinical consensus suggest that other succinimide (B58015) derivatives, particularly ethosuximide, have a more favorable efficacy and tolerability profile. nih.gov

Observational studies and clinical experience have indicated that ethosuximide provides a higher rate of seizure control in absence epilepsy. nih.gov A network meta-analysis of randomized clinical trials in children and adolescents with absence seizures found ethosuximide and valproic acid to be superior to lamotrigine. nih.gov this compound was not included in this modern analysis, likely due to the lack of recent, high-quality clinical trial data. It is generally considered to be less effective than ethosuximide. nih.gov

Table 2: Comparative Efficacy of Drugs for Absence Seizures (Based on a Landmark RCT)

Drug Freedom from Treatment Failure Rate (16 weeks)
Ethosuximide 53%
Valproic Acid 58%
Lamotrigine 29%

Data from a study on childhood absence epilepsy. This compound was not evaluated in this trial. nih.gov

Clinical Trial Design and Methodology for this compound Studies

Research on this compound's Role in Specific Epilepsy Syndromes

The clinical application of this compound has been almost exclusively in the context of absence seizures. There is a paucity of research on its utility in other specific epilepsy syndromes. While absence seizures are a hallmark of syndromes like Childhood Absence Epilepsy and Juvenile Absence Epilepsy, the primary therapeutic choices for these conditions have shifted towards more effective and better-tolerated agents like ethosuximide and valproic acid. frontiersin.org

There is no significant evidence to support the use of this compound in other epilepsy syndromes such as Lennox-Gastaut syndrome or Dravet syndrome, where atypical absence seizures may occur. nih.gov In a study focused on reducing the number of anticonvulsant drugs in patients with severe mental retardation and epilepsy, this compound was successfully withdrawn from one patient without loss of seizure control. nih.gov This, however, provides limited insight into its role in specific syndromes.

Pharmacogenomic and Biomarker Research Related to this compound Response

The pursuit of personalized medicine in epilepsy treatment has led to growing interest in pharmacogenomics and the discovery of biomarkers to predict individual responses to anti-seizure medications (ASMs). For this compound, while specific research is limited, foundational knowledge from its drug class and known enzymatic interactions provides a framework for understanding how genetic variations may influence its therapeutic effects and the potential for future biomarker development.

The metabolism of a drug is a critical determinant of its plasma concentration and, consequently, its efficacy and potential for adverse effects. This process is largely governed by the cytochrome P450 (CYP) family of enzymes, which are well-known for their genetic polymorphisms that can lead to significant inter-individual variability in drug clearance. wikipedia.org

While the precise metabolic pathway of this compound has not been fully elucidated, research into related compounds and its known interactions with specific enzymes offers valuable insights. This compound is known to be a competitive inhibitor of mephenytoin (B154092) 4-hydroxylase activity. medchemexpress.com This enzymatic activity is now primarily attributed to CYP2C19, suggesting that this compound interacts with this particular isozyme. nih.gov Therefore, genetic variations in the CYP2C19 gene are highly likely to influence this compound's pharmacokinetics.

The CYP2C19 gene is highly polymorphic, with key alleles such as CYP2C192 and CYP2C193 leading to a loss of function and a "poor metabolizer" (PM) phenotype in individuals who are homozygous for these variants. epilepsia.sutandfonline.com Conversely, the CYP2C19*17 allele is associated with increased enzyme activity, resulting in an "ultrarapid metabolizer" (UM) phenotype. Patients with variant CYP2C19 alleles may experience altered plasma concentrations of drugs metabolized by this enzyme, potentially affecting both efficacy and safety. epilepsia.su For a substrate of CYP2C19, poor metabolizers would be expected to have higher drug concentrations, while ultrarapid metabolizers would have lower levels.

Furthermore, considering that other succinimide anticonvulsants, such as ethosuximide, are metabolized by CYP3A4, it is plausible that this enzyme also plays a role in this compound's biotransformation. auckland.ac.nz The CYP3A4 gene, which codes for the most abundant CYP enzyme in the human liver, also exhibits genetic polymorphisms, although their functional impact is generally considered less pronounced than those of CYP2C19. nih.govfrontiersin.org Variants like CYP3A4*22 have been associated with decreased enzyme function and may influence the clearance of numerous medications. frontiersin.org

The potential impact of these genetic variations is summarized in the table below, illustrating how an individual's genetic makeup could theoretically alter their response to this compound, pending direct clinical research.

Gene (Enzyme)Allele ExampleFunctional Effect on EnzymePredicted PhenotypePotential Clinical Implication for this compound
CYP2C191Normal FunctionNormal Metabolizer (NM)Expected response.
2, 3Loss of FunctionPoor Metabolizer (PM)Potentially increased plasma concentrations; possible risk of toxicity if this compound is a major CYP2C19 substrate.
17Increased FunctionUltrarapid Metabolizer (UM)Potentially decreased plasma concentrations; possible risk of therapeutic failure if this compound is a major CYP2C19 substrate.
CYP3A41Normal FunctionNormal Metabolizer (NM)Expected response.
22Decreased FunctionIntermediate/Poor MetabolizerPotentially increased plasma concentrations if this compound is a CYP3A4 substrate.

A biomarker is a measurable characteristic that can be used as an indicator of a particular biological state or condition. In pharmacology, biomarkers are sought to predict who will respond favorably to a drug and who is at risk for adverse reactions. nih.gov The development of such predictive tools is a cornerstone of precision medicine, aiming to move beyond the "one-size-fits-all" approach. cambridge.org

Currently, there are no validated predictive biomarkers specifically for this compound efficacy or adverse reactions. The research in this area for anti-seizure medications as a whole is still in its early stages, with very few biomarkers having reached the level of "known valid biomarkers" for clinical use. nih.gov One of the most well-known examples in epileptology is the association between the HLA-B*1502 allele and the risk of Stevens-Johnson syndrome in certain Asian populations when treated with carbamazepine (B1668303). nih.gov

The search for biomarkers for ASM response is multifaceted and includes genetic markers, imaging data, and electrophysiological recordings. cambridge.orgharvard.edu For this compound, research efforts would likely need to focus on several key areas:

Genetic Markers: Beyond the metabolic enzyme polymorphisms discussed above, research could investigate genetic variations in drug targets, such as T-type calcium channels, which are modulated by succinimide anticonvulsants. drugs.com Polymorphisms in transporter genes, like ABCB1, which encodes the P-glycoprotein efflux pump, could also be relevant as they can affect drug distribution to the brain. epilepsia.su

Endogenous Molecules: Studies have explored endogenous compounds as potential biomarkers. For instance, elevated plasma levels of 2-pyrrolidinone (B116388) and succinimide have been identified as potential biomarkers for GABA-transaminase deficiency, a rare neurometabolic disorder. wustl.edu While this is related to a disease state, it highlights the potential of metabolomic profiling to identify molecules that could correlate with drug response or mechanism.

Electrophysiological Data: Recent studies with other investigational ASMs have utilized electrographic biomarkers, such as the frequency of "long episodes" of electrical activity measured by implanted devices, to provide objective evidence of seizure reduction. biopharmadive.combioworld.com

The pathway to validating a biomarker is rigorous, progressing from exploratory research to probable and finally to known valid markers. nih.gov This process requires large, well-designed clinical studies to establish a reliable and reproducible connection between the biomarker and a specific clinical outcome. For this compound, significant research is still needed to identify and validate any such predictive tools.

Biomarker CategoryPotential Candidate TypeRationale for Investigation with this compoundCurrent Status for this compound
Genetic MarkersMetabolic Enzyme Genes (e.g., CYP2C19, CYP3A4)Variations can alter drug plasma levels, affecting efficacy and toxicity. This compound is a known inhibitor of CYP2C19.Exploratory; no validated markers.
Drug Target Genes (e.g., Calcium Channels)Polymorphisms could alter drug binding and pharmacodynamic response.Exploratory; no validated markers.
Endogenous MoleculesMetabolomic ProfilesCould reveal downstream effects of the drug or baseline differences in patients that correlate with response.Exploratory; no validated markers.
ElectrophysiologicalEEG Patterns / Interictal SpikesMay provide objective, real-time measures of drug efficacy on brain activity.Exploratory; no validated markers.

Drug Interactions and Polypharmacy Involving Phensuximide: Mechanistic Insights

Pharmacokinetic Interactions with Concomitant Medications

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug, leading to changes in its concentration at the site of action. cambridge.orgjle.com Phensuximide undergoes hepatic metabolism, which makes it susceptible to interactions with drugs that induce or inhibit liver enzymes, particularly cytochrome P450 (CYP) enzymes.

This compound's Influence on the Metabolism of Other Drugs

Information specifically detailing this compound's influence as an inducer or inhibitor of drug-metabolizing enzymes, and its subsequent effects on the metabolism of other drugs, is limited in the provided search results. Some sources indicate that this compound may increase the excretion rate of certain drugs like Bromotheophylline and Dyphylline, potentially leading to lower serum levels and reduced efficacy. drugbank.com

Effects of Other Antiepileptic Drugs (e.g., Carbamazepine (B1668303), Valproic Acid, Ethosuximide) on this compound Pharmacokinetics

The pharmacokinetics of this compound can be influenced by co-administered AEDs, particularly those known to be enzyme inducers or inhibitors.

Carbamazepine: Carbamazepine is a known potent inducer of cytochrome P450 enzymes, particularly CYP3A4. wikipedia.orgnih.govnih.gov While the direct impact of carbamazepine on this compound metabolism is not explicitly detailed in the provided snippets, enzyme induction by carbamazepine could theoretically increase the metabolism and clearance of this compound, potentially leading to decreased this compound serum concentrations. nih.govnih.gov

Valproic Acid: Valproic acid is known to inhibit various hepatic enzyme systems involved in drug metabolism and can also displace drugs from plasma albumin binding sites. nih.govnews-medical.net Studies have shown that valproic acid can affect the levels of other succinimides like ethosuximide (B1671622), with possible increases or decreases in concentration reported. wikipedia.orgnih.govdrugs.com Given that this compound is also a succinimide (B58015), a similar interaction profile with valproic acid might be expected, potentially leading to altered this compound pharmacokinetics through metabolic inhibition or protein binding displacement. nih.gov

Ethosuximide: Ethosuximide is another succinimide anticonvulsant. wikipedia.orgwikipedia.orgnih.gov While ethosuximide itself is not considered a significant inducer of hepatic enzymes, interactions between succinimides have been suggested. cambridge.orgnih.govneupsykey.com Some reports indicate that simultaneous administration of methsuximide (B1676420) (another succinimide) with phenobarbital (B1680315) or phenytoin (B1677684) resulted in increased levels of the latter drugs, presumed due to competitive inhibition of metabolic enzymes. cambridge.org Although not directly stated for this compound and ethosuximide, a potential for competitive metabolic inhibition exists, which could influence their respective plasma concentrations.

Data regarding the specific quantitative effects of these AEDs on this compound pharmacokinetics are not extensively detailed in the provided search results. However, the known metabolic profiles of carbamazepine and valproic acid suggest a potential for pharmacokinetic interactions.

Interactions with Central Nervous System Depressants

This compound, being a CNS-active agent, can have additive or synergistic CNS depressant effects when combined with other substances that depress the central nervous system. drugbank.comdrugs.comdrugs.com This includes alcohol and various medications. drugs.comdrugs.com

Concomitant use of this compound with other CNS depressants can increase the risk or severity of sedation, somnolence, impaired judgment, thinking, and psychomotor skills. drugbank.comdrugs.comdrugs.com Examples of drugs that may increase the risk of CNS depression when combined with this compound include certain benzodiazepines (e.g., alprazolam, bromazepam), antihistamines (e.g., diphenhydramine), antipsychotics (e.g., clozapine), opioids (e.g., codeine), and other sedatives/hypnotics. drugbank.comdrugs.comdrugs.com

Pharmacodynamic Interactions and Clinical Implications

Pharmacodynamic interactions occur when the effects of one drug on the body are altered by the presence of another drug, without necessarily changing the serum concentration of the affected drug. cambridge.orgjle.com These interactions can lead to synergistic (enhanced) or antagonistic (reduced) effects.

Synergistic and Antagonistic Effects in Combination Therapies

While the primary mechanism of action for this compound in treating absence seizures is thought to involve the suppression of the characteristic spike and wave activity in the EEG, potentially through effects on neuronal transmission, specific details regarding its synergistic or antagonistic pharmacodynamic interactions with other AEDs are not extensively elaborated in the provided text. drugbank.comnih.gov

However, the concept of pharmacodynamic interactions in epilepsy treatment is recognized. Combinations of AEDs with different mechanisms of action have been suggested to have potentially favorable synergistic effects. jle.com Conversely, combining drugs with similar mechanisms, such as multiple sodium channel blockers, may lead to increased neurotoxicity rather than enhanced efficacy. jle.com Given that this compound's exact mechanism is not fully understood but may involve inhibitory neuronal systems, its combination with AEDs acting on different targets (e.g., sodium channels, GABAergic systems, calcium channels like ethosuximide) could theoretically result in synergistic or additive effects on seizure control. drugbank.comwikipedia.orgwikipedia.orgnih.gov

Some research suggests that combinations of valproic acid and ethosuximide in patients with absence seizures may have potentially favorable pharmacodynamic interactions. jle.com As this compound and ethosuximide are both succinimides used for absence seizures, this hints at the possibility of similar interactions within this drug class or with other AEDs effective for absence seizures.

Impact on Overall Therapeutic Outcomes in Polypharmacy Regimens

The increased risk of CNS depression when this compound is combined with other CNS depressants highlights a critical clinical implication of polypharmacy, potentially leading to impaired daily functioning and increased risk of accidents. drugbank.comdrugs.comdrugs.com

Managing polypharmacy involving this compound requires careful consideration of potential interactions, close clinical monitoring for changes in seizure frequency and the emergence of adverse effects, and potentially therapeutic drug monitoring to guide dosage adjustments.

Table: Potential Pharmacokinetic Interactions with this compound

Concomitant DrugDrug ClassPotential Effect on this compound PharmacokineticsProposed MechanismClinical Implication
CarbamazepineAntiepileptic (AED)Potential decrease in this compound levelsEnzyme induction (CYP3A4) wikipedia.orgnih.govnih.govReduced seizure control
Valproic AcidAntiepileptic (AED)Potential increase or decrease in this compound levelsEnzyme inhibition, protein binding displacement nih.govnews-medical.netAltered seizure control, increased risk of toxicity
EthosuximideAntiepileptic (AED)Potential influence on this compound levelsPossible competitive metabolic inhibition cambridge.orgAltered seizure control
CNS DepressantsVariousNot directly on this compound levelsAdditive/synergistic CNS depression drugbank.comdrugs.comdrugs.comIncreased sedation, impaired cognitive/motor function
BromotheophyllineXanthineThis compound may increase excretion rateIncreased excretion drugbank.comReduced Bromotheophylline levels, decreased efficacy
DyphyllineXanthineThis compound may increase excretion rateIncreased excretion drugbank.comReduced Dyphylline levels, decreased efficacy

Note: Information on the precise mechanisms and quantitative effects of all interactions is not exhaustively available in the provided sources.

Advanced Research Directions and Future Perspectives for Phensuximide

Novel Analog Synthesis and Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy and Reduced Toxicity

Research into novel analog synthesis and Structure-Activity Relationship (SAR) studies aims to develop Phensuximide derivatives with improved efficacy and reduced potential for adverse effects. SAR studies of succinimides, the class to which this compound belongs, have revealed key structural features influencing their activity. Phenyl substitution on the succinimide (B58015) ring is associated with activity against electrically induced convulsions. gpatindia.com N-methylation, present in this compound, has been shown to decrease activity against electroshock seizures while increasing activity against chemically induced convulsions. gpatindia.com

Studies on other cyclic imides, such as phthalimides and maleimides, also provide insights into the structural features that contribute to anticonvulsant activity. The imide group itself acts as a hydrogen bond donor, which is considered essential for anticonvulsant activity. dergipark.org.tr Modifications like the substitution of a methoxy (B1213986) group at a distant phenyl ring have resulted in highly potent derivatives in other imide classes. dergipark.org.tr Researchers synthesize novel series of compounds, such as phthalimide (B116566) derivatives, and evaluate their anticonvulsant activity using models like maximal electroshock seizure (MES) and pentylenetetrazole-induced seizures (PTZ) in animals. dergipark.org.tr These studies help to correlate specific structural changes with observed anticonvulsant effects and neurotoxicity profiles, guiding the design of new, potentially more effective, and safer analogs. dergipark.org.trresearchgate.net

Repurposing and Emerging Therapeutic Potential of this compound in Other Neurological Conditions Research

Beyond its traditional use for absence seizures, the repurposing of this compound for other neurological conditions is an area of emerging research. Drug repurposing involves investigating existing drugs for new therapeutic uses, potentially accelerating the drug development process. mdpi.comresearchgate.net

Recent research has identified this compound as a novel inhibitor of RIPK1 kinase activity. nih.govresearchgate.net RIPK1 is a protein involved in controlling cell death and inflammation, making it an attractive therapeutic target for various diseases, including autoimmune and neurodegenerative disorders. nih.govresearchgate.net Studies have shown that this compound can effectively prevent RIPK1-dependent necroptosis in cellular models and reduce lung injury and inflammatory cytokine expression in mouse models of septic shock, suggesting its potential therapeutic application in diseases driven by RIPK1 activity. nih.gov This finding opens up new avenues for investigating this compound's potential in inflammatory and neurodegenerative conditions where RIPK1 plays a significant role.

While the primary focus of this compound has been epilepsy, the broader investigation into repurposing antiepileptic drugs (AEDs) for conditions like cancer, neuropathic pain, and migraine highlights the potential for unexpected therapeutic applications based on their diverse molecular effects. mdpi.com Some AEDs have shown effects on cellular signaling pathways, cell proliferation, and apoptosis, which overlap with mechanisms relevant to other diseases. mdpi.com Network pharmacology approaches are also being used to explore the potential repurposing of AEDs, including this compound, for conditions like nephrolithiasis. researchgate.net

Computational and Systems Pharmacology Approaches in this compound Research

Computational and systems pharmacology approaches are increasingly valuable in drug research, offering insights into drug-target interactions, pathway effects, and potential therapeutic uses.

In Silico Modeling of this compound-Target Interactions

In silico modeling techniques, such as molecular docking, can be used to predict and analyze the binding modes of this compound and its analogs with potential target proteins. This involves simulating the interaction between the drug molecule and the target site to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. dergipark.org.tr

Recent research utilizing structural similarity screening identified this compound as an inhibitor of RIPK1 kinase activity. nih.govresearchgate.net In silico analysis can further detail the binding of this compound within the RIPK1 kinase domain, highlighting specific residues involved in the interaction. researchgate.net Such modeling can help to rationalize the observed inhibitory activity and guide the design of novel analogs with enhanced binding to RIPK1 or other potential targets. Computational studies, including ADMET and toxicity simulations, can also be used in conjunction with synthesis and biological evaluation to predict the properties of new compounds early in the research process. researchgate.net

Network Pharmacology and Pathway Analysis of this compound Effects

Network pharmacology is a field that analyzes biological systems as networks to understand how drugs exert their effects through multiple interactions and pathways. researchgate.netelifesciences.orgnih.gov This approach can help to uncover the complex mechanisms of action of drugs like this compound, which may involve modulating multiple targets and pathways rather than just a single one.

By integrating data on drug-target interactions and biological pathways, network pharmacology can provide a more holistic view of this compound's effects. elifesciences.orgnih.gov For instance, analyzing transcriptional networks in epileptic brain tissue can help identify genomic mechanisms underlying refractory epilepsy that could be targeted by new drugs. plos.org While specific network pharmacology studies focused solely on this compound's effects in epilepsy were not prominently found, the application of this approach to other AEDs and diseases researchgate.netelifesciences.orgnih.gov suggests its potential for elucidating this compound's broader pharmacological profile and identifying potential new indications or combination therapies. Pathway analysis can help to determine which biological pathways are significantly affected by this compound treatment, providing insights into its therapeutic mechanisms and potential off-target effects. smpdb.ca

Integration of Multi-Omics Data in this compound Research (e.g., Transcriptomics, Proteomics)

The integration of multi-omics data, such as transcriptomics (gene expression) and proteomics (protein expression), offers a comprehensive view of the biological changes induced by drug treatment or associated with disease states like epilepsy. frontiersin.orgnih.gov This approach can provide deeper insights into the molecular mechanisms underlying this compound's efficacy and resistance.

Transcriptomic studies can identify genes whose expression levels are altered in response to this compound treatment or in the context of drug-resistant epilepsy. plos.orgjst.go.jpmedrxiv.org For example, RNA-seq analysis has been used to explore gene expression profiles in the hippocampus of rats treated with an antiepileptic chemical, revealing differentially expressed genes potentially related to epilepsy susceptibility and other neurological conditions. jst.go.jp Transcriptomics can also be used in drug repurposing efforts by identifying approved drugs that can modulate gene expression patterns associated with drug-resistant epilepsy. medrxiv.org

Proteomic studies can complement transcriptomic data by providing information on protein abundance and modifications, which are often more directly related to cellular function. researchgate.netresearchgate.net Integrating transcriptomic and proteomic data can help to bridge the gap between gene expression and protein activity, offering a more complete picture of the molecular events influenced by this compound. nih.gov While direct examples of multi-omics data integration specifically for this compound research were not extensively found, the application of these approaches in understanding epilepsy mechanisms and drug responses for other AEDs spandidos-publications.comresearchgate.net highlights their potential for future this compound studies. Integrating multi-omics data can help to unravel underlying mechanisms at multiple levels and identify potential biomarkers for treatment response or resistance. nih.gov

Q & A

Q. What is the molecular mechanism by which phensuximide exerts its anticonvulsant effects, and how can researchers validate this experimentally?

this compound, a succinimide derivative, inhibits depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue, modulating neuronal excitability . To validate this mechanism, researchers should employ in vitro electrophysiological assays (e.g., patch-clamp studies) to measure ion channel activity in hippocampal neurons and correlate findings with in vivo seizure models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents). Quantitative analysis of cyclic nucleotide levels via ELISA or LC-MS in treated vs. untreated brain tissue can further confirm target engagement .

Q. How do structural modifications of this compound (e.g., methsuximide, ethosuximide) influence its pharmacological profile?

Structural analogs like methsuximide (methyl substitution) and ethosuximide (ethyl substitution) exhibit varying pharmacokinetic and pharmacodynamic properties due to differences in lipophilicity and metabolic stability . Comparative studies should involve synthesizing analogs via controlled alkylation reactions, followed by in vitro metabolic stability assays (e.g., liver microsome incubation) and in vivo pharmacokinetic profiling (plasma half-life, brain-to-plasma ratio) in animal models. Dose-response curves in seizure models can identify potency differences .

Q. What are the best practices for selecting in vitro versus in vivo models to study this compound’s efficacy?

In vitro models (e.g., neuronal cell lines or brain slice preparations) are ideal for mechanistic studies, such as assessing cyclic nucleotide modulation or ion channel interactions. In vivo models (e.g., genetic epilepsy models like stargazer mice) better replicate complex pathophysiology. Researchers should validate in vitro findings with in vivo behavioral tests (e.g., Racine scale for seizure severity) and ensure species-specific metabolic pathways are accounted for to avoid translational gaps .

Q. How can researchers ensure purity and identity of this compound in experimental formulations?

Follow pharmacopeial standards (e.g., USP-NF) for identity confirmation via FT-IR, NMR, and HPLC-UV/HRMS. Purity should be verified using gradient elution HPLC with photodiode array detection (≥98% purity threshold). Batch-to-batch variability can be minimized by adhering to Good Laboratory Practices (GLP) during synthesis and storage .

Q. What methodologies are recommended for validating this compound’s efficacy in animal models of absence epilepsy?

Use electroencephalography (EEG) in genetic models (e.g., GAERS rats) to quantify spike-wave discharge (SWD) frequency. Employ double-blind dosing protocols with vehicle controls and reference drugs (e.g., ethosuximide). Statistical analysis should include ANOVA with post-hoc tests to compare SWD reduction across treatment groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different preclinical studies?

Conduct a systematic meta-analysis of existing data, stratifying results by model type (e.g., acute vs. chronic seizures), species, and dosing regimens. Sensitivity analyses can identify confounding variables (e.g., circadian timing of administration). Replicate conflicting studies under standardized conditions, ensuring adherence to ARRIVE guidelines for experimental rigor .

Q. What experimental strategies optimize this compound’s synthesis to improve yield and reduce by-products?

Employ Design of Experiments (DoE) methodologies to optimize reaction parameters (temperature, solvent ratio, catalyst concentration). Use green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Characterize intermediates via LC-MS and refine purification steps (e.g., column chromatography gradients) to isolate high-purity product .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve dosing regimens for this compound in refractory epilepsy?

Collect serial plasma and cerebrospinal fluid (CSF) samples in preclinical models to build compartmental PK models. Link exposure data (AUC, Cmax) to PD endpoints (seizure suppression duration) using nonlinear mixed-effects modeling (e.g., NONMEM). Validate models with cross-species scaling to inform clinical trial designs .

Q. What advanced biomarkers can predict this compound’s therapeutic response in heterogeneous patient populations?

Integrate multi-omics approaches: genomic sequencing (e.g., SCN1A mutations), proteomic profiling (e.g., neuronal calcium sensor-1 levels), and metabolomic analysis of cyclic nucleotides in patient CSF. Machine learning algorithms can identify biomarker panels correlated with treatment response in retrospective cohorts .

Q. What methodologies address this compound’s long-term effects on cognitive function in chronic epilepsy models?

Combine behavioral assays (e.g., Morris water maze for memory, open-field tests for anxiety) with histopathological analysis (e.g., hippocampal neuronal counts). Use longitudinal study designs with repeated EEG and MRI to monitor neurodevelopmental impacts. Control for confounding factors like drug interactions and comorbidities .

Methodological Notes

  • Data Presentation : Tabulate cyclic nucleotide levels, seizure latency, and SWD frequency with mean ± SEM. Use ANOVA for group comparisons and Kaplan-Meier curves for survival analysis .
  • Ethical Compliance : Obtain IACUC approval for animal studies and document adherence to ARRIVE guidelines. For human data, ensure compliance with HIPAA and IRB protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phensuximide
Reactant of Route 2
Reactant of Route 2
Phensuximide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。